molecular formula C8H9BrClNO B3242373 3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine CAS No. 151143-02-1

3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine

Cat. No. B3242373
CAS RN: 151143-02-1
M. Wt: 250.52 g/mol
InChI Key: DAFBAYQENBADNL-UHFFFAOYSA-N
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Description

The compound “3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine” is a type of organic compound known as a pyridine . Pyridines are aromatic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom . The bromomethyl, chloro, methoxy, and methyl groups attached to the pyridine ring are functional groups that can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound like “3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine” would likely be influenced by the presence of the pyridine ring and the attached functional groups . The structure is likely to be planar due to the nature of the pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving “3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine” would depend on the conditions and reagents present. Bromomethyl groups are often involved in substitution reactions, where the bromine atom is replaced by another atom or group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine” would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature of the functional groups attached to the pyridine ring .

Mechanism of Action

The mechanism of action would depend on the context in which “3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine” is used. For example, if it were used as a pharmaceutical agent, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with “3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine” would depend on its physical and chemical properties. Compounds containing bromine atoms can be hazardous and require careful handling .

Future Directions

The future directions for research on “3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine” would depend on its potential applications. If it has useful properties, it could be studied further for use in areas such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

5-(bromomethyl)-2-chloro-6-methoxy-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c1-5-3-6(4-9)8(12-2)11-7(5)10/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFBAYQENBADNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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